8-Quinolinamine, 4-(trifluoromethyl)-

Description

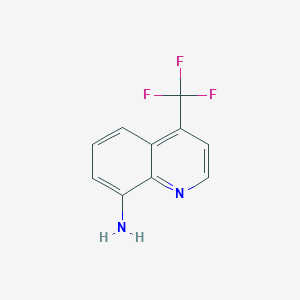

8-Quinolinamine, 4-(trifluoromethyl)- is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and an amino (-NH₂) group at the 8-position of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry due to its aromaticity, planarity, and ability to engage in π-π interactions with biological targets . The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, which can modulate pharmacokinetic properties and target binding affinity .

Properties

CAS No. |

857758-90-8 |

|---|---|

Molecular Formula |

C10H7F3N2 |

Molecular Weight |

212.17 g/mol |

IUPAC Name |

4-(trifluoromethyl)quinolin-8-amine |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-5-15-9-6(7)2-1-3-8(9)14/h1-5H,14H2 |

InChI Key |

ASJWQBTUQNJIQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 8-Quinolinamine, 4-(trifluoromethyl)-, we analyze its structural and functional differences from related quinoline derivatives (Table 1).

Table 1: Comparative Analysis of 8-Quinolinamine, 4-(trifluoromethyl)- and Analogous Compounds

Key Comparisons

Substituent Effects on Bioactivity The trifluoromethyl group in 8-Quinolinamine, 4-(trifluoromethyl)- contrasts with the trifluoromethoxy (-CF₃O) group in 4-Amino-2-methyl-8-trifluoromethoxyquinoline. Halogen substituents (e.g., -Br, -I in 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline) increase molecular weight and reactivity, making such compounds intermediates in synthesizing complex pharmaceuticals .

For example, 4-amino derivatives often exhibit stronger interactions with ATP-binding pockets in kinases .

Fluorine vs. Hydroxyl Functionality Replacing the -OH group in 8-hydroxyquinoline with -CF₃ (as in the target compound) eliminates hydrogen-bond donor capacity but improves metabolic stability and blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .

Pharmacokinetic Implications Fluorinated quinolines generally exhibit longer half-lives than non-fluorinated analogs due to resistance to oxidative metabolism. However, excessive fluorination (e.g., multiple -CF₃ groups) may lead to toxicity, as seen in some preclinical studies .

Preparation Methods

Michael Addition-Cyclization Sequence

The synthesis of 4-trifluoromethyl-quinolines via acetylenic iminium salts, as described by, provides a regioselective pathway to construct the quinoline core. The reaction employs 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines in a one-pot, two-step process. The iminium salt acts as a C building block, delivering the CF group to position 4 during cyclization.

For 8-quinolinamine, 4-(trifluoromethyl)-, the aniline starting material must carry a nitro group at the para-position relative to its amino group. Upon Michael addition, the nitro group is incorporated at position 8 of the nascent quinoline. Subsequent reduction of the nitro group to an amine yields the target compound. This method achieves regiocontrol while accommodating diverse substituents.

Reaction Conditions

Nitro Group Reduction

The intermediate 4-CF-8-nitroquinoline undergoes catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C) or Raney nickel in methanol under H (1–3 atm) achieves near-quantitative conversion. Alternative reductants like Fe/HCl or SnCl/HCl are less efficient (<80% yield) and generate stoichiometric waste.

Chlorination-Amination of β-(Anilino)propanoic Acid Derivatives

Synthesis of 4-Chloro-8-CF3_33-Quinoline

Patent US4277607A outlines a two-step synthesis of 4-chloro-8-trifluoromethyl-quinoline from β-(o-trifluoromethylanilino)propanoic acid. While this method positions CF at position 8, adapting it for CF at position 4 requires modifying the starting aniline. Hypothetically, using β-(p-trifluoromethylanilino)propanoic acid would position CF at quinoline position 4 after cyclization.

Key Steps

Amination at Position 8

The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with aqueous ammonia or ammonium hydroxide under high-temperature conditions (150–200°C). Copper(I) oxide (CuO) catalyzes the displacement, yielding 8-amino-4-CF-quinoline. However, competing hydrolysis to 4-hydroxy derivatives necessitates careful control of ammonia concentration and reaction time.

Nitration-Reduction of 4-CF3_33-Quinoline

Directed Nitration

Introducing a nitro group at position 8 of 4-CF-quinoline requires electrophilic nitration. The CF group deactivates the ring, necessitating harsh conditions:

Nitration Protocol

Nitro Group Reduction

Catalytic hydrogenation (H, Pd/C, ethanol) converts 8-nitro-4-CF-quinoline to the target amine in >90% yield. This step is efficient but depends on the prior nitration’s regioselectivity.

Comparative Analysis of Methods

Mechanistic Considerations

Regioselectivity in Cyclization

The acetylenic iminium route exploits the electronic effects of the CF group to direct cyclization. The electron-withdrawing nature of CF stabilizes the transition state during Michael addition, ensuring C-4 functionalization. Substituents on the aniline dictate the position of the nitro group, with para-substitution leading to C-8 placement.

Q & A

Q. Methodology :

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Perform stability studies (HPLC monitoring under physiological conditions) and adjust formulations (e.g., DMSO/PEG mixtures) .

- Use computational tools (molecular docking, QSAR) to rationalize structure-activity relationships .

Basic: What spectroscopic techniques are critical for characterizing 4-(trifluoromethyl)-8-quinolinamine and its derivatives?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (quinoline core) and confirm amine protonation states. The trifluoromethyl group (CF₃) is identified via ¹⁹F NMR (δ ~ -60 to -70 ppm) .

- LCMS-HRMS : Validates molecular weight (e.g., m/z 757 [M+H]+) and detects impurities .

- X-ray crystallography : Resolves regiochemistry of substitution (e.g., 8-amino vs. 7-amino isomers) and confirms hydrogen-bonding motifs critical for bioactivity .

- FTIR : Confirms NH stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized for trifluoromethyl group introduction in quinoline systems?

Answer:

Key challenges include minimizing side reactions (e.g., defluorination) and improving regioselectivity. Strategies include:

- Catalyst screening : Au(I)/Ag(I) catalysts for cyclization of trifluoromethyl-propargylamines .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic trifluoromethylation.

- Temperature control : Low temperatures (-20°C) reduce decomposition of CF₃ precursors (e.g., Togni’s reagent) .

- DoE (Design of Experiments) : Systematic variation of parameters (catalyst loading, stoichiometry) to maximize yield .

Basic: What are the recommended protocols for evaluating the solubility and stability of 4-(trifluoromethyl)-8-quinolinamine in biological assays?

Answer:

- Solubility screening : Use a tiered approach:

- Stability assessment :

- HPLC-UV monitoring over 24–48 hours in assay buffers.

- LCMS to detect degradation products (e.g., deamination or oxidation) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for 4-(trifluoromethyl)-8-quinolinamine analogs?

Answer:

- Systematic substitution : Modify positions 2, 6, and 7 with electron-withdrawing/donating groups (e.g., -OCH₃, -NO₂) to probe electronic effects .

- Bioisosteric replacement : Replace CF₃ with CHF₂ or CCl₃ to assess hydrophobic interactions .

- In vitro profiling : Test analogs against panels of enzymes (e.g., kinases, CYP450s) and cancer cell lines (e.g., MCF-7, HepG2) to identify selectivity trends .

Basic: What are the documented applications of 4-(trifluoromethyl)-8-quinolinamine in medicinal chemistry?

Answer:

- Anticancer agents : Derivatives inhibit topoisomerases or disrupt mitochondrial function (e.g., via ROS generation) .

- Antimicrobial scaffolds : Activity against Gram-negative bacteria (e.g., E. coli) via membrane disruption .

- Enzyme inhibitors : Target NAD(P)H-dependent enzymes (e.g., dihydrofolate reductase) .

Advanced: What mechanistic studies are recommended to elucidate the mode of action of 4-(trifluoromethyl)-8-quinolinamine derivatives?

Answer:

- Enzyme kinetics : Determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Cellular imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .

- Mutagenesis studies : Identify critical binding residues (e.g., in kinase catalytic domains) via site-directed mutagenesis .

Basic: How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for 4-(trifluoromethyl)-8-quinolinamine derivatives?

Answer:

- Re-evaluate sample purity : Contaminants (e.g., regioisomers) can distort NMR signals. Repurify via column chromatography .

- Validate via X-ray crystallography : Resolve ambiguities in substitution patterns or tautomerism .

- Dynamic NMR experiments : Assess conformational flexibility (e.g., atropisomerism) by variable-temperature NMR .

Advanced: What strategies improve the bioavailability of 4-(trifluoromethyl)-8-quinolinamine-based drug candidates?

Answer:

- Prodrug design : Mask the amine group as a phosphate ester or acyloxymethyl carbamate for enhanced solubility .

- Nanoparticle encapsulation : Use liposomal or PLGA formulations to bypass efflux pumps .

- Metabolic stability optimization : Introduce deuterium at labile positions (e.g., benzylic C-H) to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.